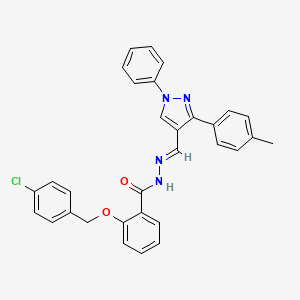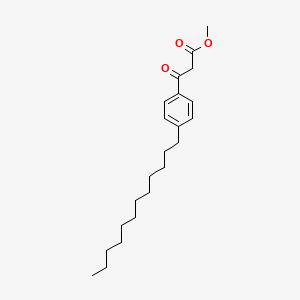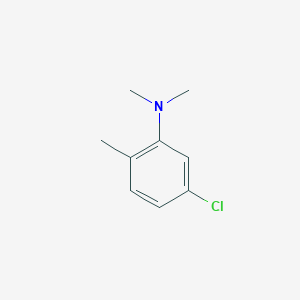
5-Chloro-N,N-dimethyl-O-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Chloro-N,N-dimethyl-O-toluidine typically involves the chlorination of N,N-dimethyl-O-toluidine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the aromatic ring . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
5-Chloro-N,N-dimethyl-O-toluidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
5-Chloro-N,N-dimethyl-O-toluidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amines.
Medicine: Research may explore its potential as a precursor for drug development or as a model compound for studying the effects of aromatic amines on biological systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethyl-O-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components and affect various biochemical pathways .
Comparison with Similar Compounds
5-Chloro-N,N-dimethyl-O-toluidine can be compared with other toluidine derivatives, such as:
2-Methylaniline (o-Toluidine): Used in the production of herbicides and dyes.
3-Methylaniline (m-Toluidine): Utilized in the synthesis of pharmaceuticals and agrochemicals.
4-Methylaniline (p-Toluidine): Employed in the manufacture of dyes and pigments.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
136041-67-3 |
|---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
5-chloro-N,N,2-trimethylaniline |
InChI |
InChI=1S/C9H12ClN/c1-7-4-5-8(10)6-9(7)11(2)3/h4-6H,1-3H3 |
InChI Key |
GBSMROGILKPOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



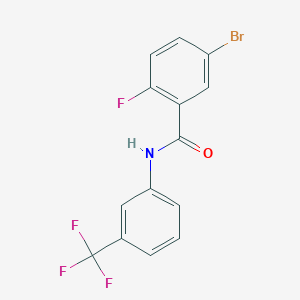

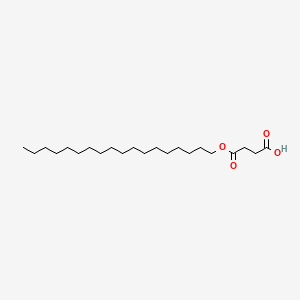
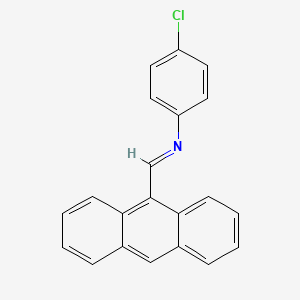
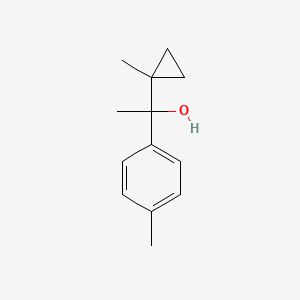
![Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)
![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)
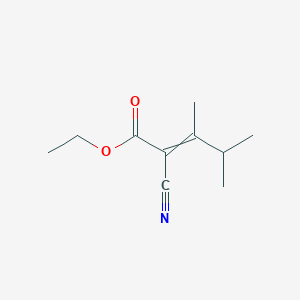
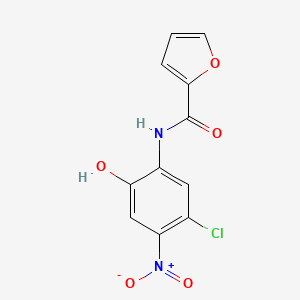
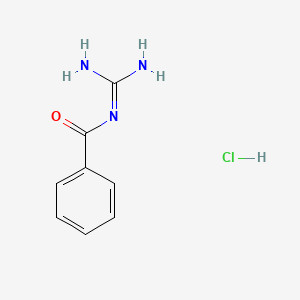
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
